[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine
Description
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine is a sulfonamide derivative characterized by a substituted phenyl ring (4-bromo-2,5-dimethylphenyl) linked via a sulfonyl group to a cyclohexylethylamine moiety.
- Molecular Formula: C₁₇H₂₅BrN₂O₂S
- Molecular Weight: ~409.42 g/mol (calculated).
- Key Features:
- Phenyl Substituents: Bromine (electron-withdrawing) at position 4 and methyl groups (electron-donating) at positions 2 and 5.
- Cyclohexylethylamine: A bulky, lipophilic group that enhances membrane permeability compared to simpler amines.
Synthetic routes likely involve sulfonylation of cyclohexylethylamine using a sulfonyl chloride derivative of 4-bromo-2,5-dimethylbenzene. Such methods are analogous to sulfonyl azide coupling strategies described in oligonucleotide modifications .
Properties
Molecular Formula |
C16H24BrNO2S |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO2S/c1-4-18(14-8-6-5-7-9-14)21(19,20)16-11-12(2)15(17)10-13(16)3/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
SKBWBBKHCOPAIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine typically involves multiple steps, starting with the bromination of 2,5-dimethylphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the attachment of the cyclohexylethylamine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the bromine atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs to [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine exhibit significant anticancer properties. For instance, derivatives have shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. A study demonstrated that related compounds had an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent activity against this cell line .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. It has been suggested that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Related studies have shown that similar compounds can reduce inflammation markers in vitro, highlighting their potential for treating inflammatory diseases .
Pharmacological Applications
Potassium Channel Modulation
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine interacts primarily with KCNQ2 and KCNQ4 potassium channels. The opening of these channels affects potassium ion flow across the cell membrane, leading to a reduction in neuronal excitability and modulation of electrical signaling. This action could be beneficial in developing treatments for neurological disorders where excitability is a concern.
Synthetic Organic Chemistry
Multicomponent Reactions
The compound can be utilized in multicomponent reactions (MCRs), which are valuable for synthesizing complex molecules efficiently. MCRs involving isocyanides have been particularly noted for their versatility and ability to produce diverse chemical libraries . The automation of these reactions has been explored to enhance throughput and efficiency in synthetic chemistry.
Applications in Drug Development
The structural characteristics of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine make it a candidate for further exploration in drug development. Its sulfonamide group is known for its biological activity, particularly in the development of antimicrobial agents and other therapeutic drugs .
Anticancer Research
A notable case study involved the evaluation of a related compound's effectiveness against various cancer cell lines. The study reported significant cytotoxic effects, supporting the hypothesis that compounds with similar structures could serve as effective anticancer agents.
Inflammation Studies
Another case study focused on the anti-inflammatory potential of sulfonamide derivatives. The results indicated that these compounds could significantly lower levels of inflammatory cytokines in vitro, providing a foundation for future therapeutic applications in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and other functional groups may also contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Substituent Effects on Properties
Electronic Effects: Bromine vs. Methoxy groups (in BH50242 and BH50243) are electron-donating, increasing resonance stabilization of the aromatic ring .
Lipophilicity :
- The cyclohexylethylamine moiety in the target compound and BH50242 confers higher lipophilicity than BH50243’s benzylamine group, suggesting improved membrane permeability .
Synthetic Accessibility: The target compound’s brominated phenyl group may require halogenation steps, while methoxy-substituted analogs (e.g., BH50242) could be synthesized via Mitsunobu or nucleophilic substitution reactions .
Biological Activity
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, metabolic pathways, and toxicity based on available research studies.
- IUPAC Name: [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine
- Molecular Formula: C14H20BrN2O2S
- CAS Number: 80058-84-0
Biological Activity
The biological activity of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine can be categorized into several key areas:
1. Receptor Interaction
Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, particularly serotonin receptors. For instance, studies on related phenethylamines suggest significant activity at the serotonin 5-HT_2A receptor, which is implicated in mood regulation and cognition .
2. Metabolism and Toxicity
The metabolic pathways of related compounds provide insights into the potential metabolism of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine. For example, studies on 2C-B (4-bromo-2,5-dimethoxyphenethylamine) highlight oxidative deamination as a primary metabolic route, leading to various metabolites including 4-bromo-2,5-dimethoxyphenol .
Table 1: Metabolites of Related Compounds
| Compound | Metabolite | Pathway |
|---|---|---|
| 2C-B | 4-bromo-2,5-dimethoxyphenol | Oxidative deamination |
| 25B-NBF | Hydroxy-25B-NBF | Hydroxylation |
| 25B-NBF | O-demethyl-25B-NBF | O-demethylation |
3. Neuropharmacological Effects
Compounds structurally similar to [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine have shown neuropharmacological effects such as inducing head-twitch responses in animal models when administered at certain doses. This suggests potential agonistic activity at serotonin receptors .
Case Studies
Recent case studies have explored the effects of similar compounds in clinical settings:
- Case Study on 25B-NBOMe : A severe intoxication case highlighted the metabolic stability and toxicological profiles of phenethylamines. The study emphasized the importance of understanding the metabolic pathways for predicting toxicity and therapeutic effects .
- Metabolic Fate in Human Hepatocytes : Research demonstrated that 25B-NBF was extensively metabolized in human liver cells, producing multiple metabolites with varying degrees of biological activity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
